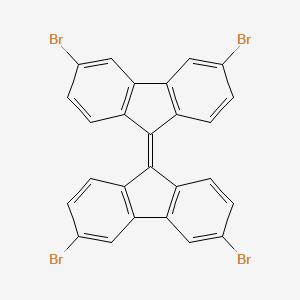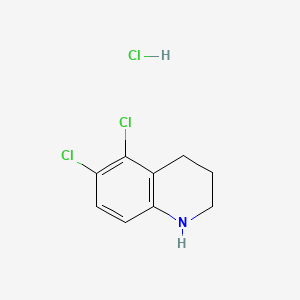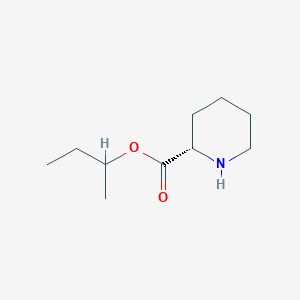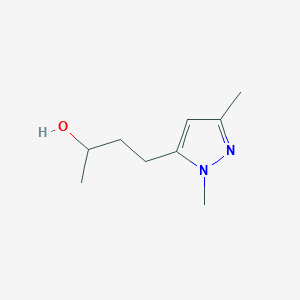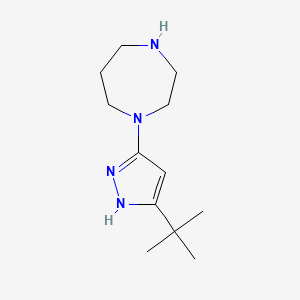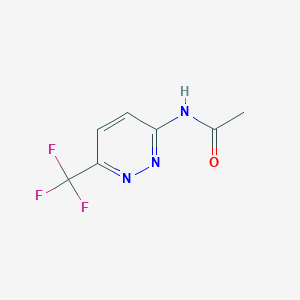
N-(6-(Trifluoromethyl)pyridazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(Trifluoromethyl)pyridazin-3-yl)acetamide is a chemical compound with the molecular formula C7H6F3N3O. It is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Trifluoromethyl)pyridazin-3-yl)acetamide typically involves the reaction of 6-(trifluoromethyl)pyridazine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the output. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-(Trifluoromethyl)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(6-(Trifluoromethyl)pyridazin-3-yl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(6-(Trifluoromethyl)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Methylpyridazin-3-yl)acetamide
- N-(6-Chloropyridazin-3-yl)acetamide
- N-(6-Phenylpyridazin-3-yl)acetamide
Uniqueness
N-(6-(Trifluoromethyl)pyridazin-3-yl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold in drug design and materials science .
Eigenschaften
Molekularformel |
C7H6F3N3O |
|---|---|
Molekulargewicht |
205.14 g/mol |
IUPAC-Name |
N-[6-(trifluoromethyl)pyridazin-3-yl]acetamide |
InChI |
InChI=1S/C7H6F3N3O/c1-4(14)11-6-3-2-5(12-13-6)7(8,9)10/h2-3H,1H3,(H,11,13,14) |
InChI-Schlüssel |
JFOPCXNQGUAFKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NN=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)

![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)





